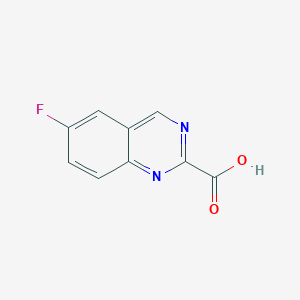

6-Fluoroquinazoline-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5FN2O2 |

|---|---|

Molecular Weight |

192.15 g/mol |

IUPAC Name |

6-fluoroquinazoline-2-carboxylic acid |

InChI |

InChI=1S/C9H5FN2O2/c10-6-1-2-7-5(3-6)4-11-8(12-7)9(13)14/h1-4H,(H,13,14) |

InChI Key |

NRPZGLIQYMUGBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Schotten-Baumann Reaction for Benzanilide Formation

The synthesis begins with the preparation of fluorinated benzanilide precursors. For example, 2-fluorobenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂). This intermediate reacts with substituted anilines under Schotten-Baumann conditions (aqueous NaOH, Et₃N) to yield benzanilides.

Example Reaction:

Cyclization with Ethyl Cyanoformate

The benzanilide undergoes cyclization in the presence of ethyl cyanoformate and tin tetrachloride (SnCl₄) at reflux temperatures (80–100°C). This step forms the quinazoline ring, with the ethyl ester group introduced at position 2.

Key Conditions:

-

Solvent: Toluene or dichloromethane

-

Catalyst: SnCl₄ (10 mol%)

-

Yield: 60–75%

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 50°C for 6–8 hours, yielding 6-fluoroquinazoline-2-carboxylic acid.

Reaction:

Optimization Note: Prolonged hydrolysis (>10 hours) led to decomposition, reducing yields to <50%.

Malonate Ester-Based Synthesis

Formation of β-Ketoester Intermediates

Starting with 2,4-difluorobenzoic acid, condensation with ethyl potassium malonate in acetic anhydride generates a β-ketoester.

Reaction:

Enol Ether Formation and Amine Substitution

The β-ketoester reacts with triethylorthoformate to form an enol ether, which is subsequently substituted with amines (e.g., 4-(aminomethyl)biphenyl) in ethanol under reflux.

Intermediate Structure:

Cyclization and Hydrolysis

Cyclization in basic conditions (NaOH, 80°C) forms the quinazoline core. Acidic hydrolysis (HCl) then converts the ester to the carboxylic acid.

Yield Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Cyclization | 70 | 90 |

| Hydrolysis | 85 | 95 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Benzanilide Cyclization | 70 | 95 | High | Moderate |

| Malonate Ester Route | 65 | 90 | Medium | High |

| Hydrogenation | 50* | 85* | Low | Low |

*Estimated for hypothetical adaptation.

Key Findings:

-

The benzanilide route offers superior purity but requires expensive catalysts (SnCl₄).

-

Malonate-based synthesis is more scalable but involves toxic solvents (Ac₂O).

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroquinazoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2,4-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic reagents like amines or thiols in the presence of catalysts.

Major Products: The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Anticancer Activity

One of the most notable applications of 6-fluoroquinazoline-2-carboxylic acid is its potential as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7) and urinary bladder cancer (T-24).

Case Study: MCF-7 Cell Line

- IC50 Values : The compound showed an IC50 value of approximately 168.78 µM against MCF-7 cells, indicating its effectiveness in inhibiting cell proliferation.

- Mechanism of Action : The compound induces apoptosis and arrests the cell cycle at the G1 phase, which is crucial for controlling cancer cell growth. In a comparative study, it was found to induce a higher percentage of late apoptosis (2.16%) compared to doxorubicin (1.52%) after 24 hours of treatment .

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|---|

| This compound | MCF-7 | 168.78 | 2.16 |

| Doxorubicin | MCF-7 | - | 1.52 |

| This compound | T-24 | 257.87 | - |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

Research has shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. Notably, specific derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential applications in developing new antibiotics .

Table 2: Antimicrobial Activity Summary

| Pathogen | Compound | MIC (µg/mL) |

|---|---|---|

| Mycobacterium smegmatis | 6-Fluoroquinazoline derivative | 6.25 |

| Pseudomonas aeruginosa | Similar derivatives | - |

| Staphylococcus aureus | Various derivatives | - |

Enzymatic Resolution Techniques

Recent studies have explored innovative enzymatic methods for resolving racemic mixtures of related compounds, such as methyl 6-fluoro-chroman-2-carboxylate, into their optically pure forms using specific esterases derived from Geobacillus thermocatenulatus. This method has shown high enantiomeric excess values (>99% for one enantiomer) and represents a significant advancement over traditional chemical resolution techniques, which often yield lower purity and higher environmental impact .

Structural Optimization and Lead Development

The structural framework of this compound serves as a scaffold for further optimization in drug design. Researchers are investigating modifications to enhance its selectivity against specific targets like Aurora A kinase, which is implicated in various cancers. Molecular docking studies have indicated favorable interactions between the compound and key amino acid residues in the active site of kinases, paving the way for developing selective inhibitors .

Mechanism of Action

The mechanism of action of 6-fluoroquinazoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: Quinazoline vs. Quinoline: Quinazoline’s pyrimidine ring (vs. Pyridine Derivatives: Methyl 5-fluoro-6-methylpicolinate (pyridine core) lacks the fused bicyclic system, reducing rigidity and binding specificity compared to quinazoline .

Substituent Effects :

- Fluoro vs. Chloro : Fluorine’s electronegativity improves metabolic stability and bioavailability over chlorine, which may induce off-target interactions .

- Carboxylic Acid vs. Ester : The free carboxylic acid in this compound facilitates salt formation (e.g., hydrochloride in ), enhancing aqueous solubility for drug formulations .

Functional Applications :

- Pharmaceutical Intermediates : Quinazoline derivatives are prevalent in anticancer agents (e.g., gefitinib analogs), whereas benzoic acid derivatives (e.g., 2-Fluoro-6-hydroxybenzoic acid) are more common in antimicrobials .

- Biochemical Reagents : Hydrochloride salts (e.g., 6-Methylquinazoline-2-carboxylic acid hydrochloride) are prioritized in reagent-grade applications due to purity and stability .

Biological Activity

6-Fluoroquinazoline-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on cell cycle regulation, apoptosis, and kinase inhibition.

Overview of Biological Activity

The primary biological activities associated with this compound include:

- Inhibition of Kinases : The compound has shown significant inhibitory effects on various kinases, which are critical in cancer cell proliferation.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, particularly in the G1 phase.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, contributing to its potential as an anticancer agent.

Kinase Inhibition

In a study assessing the kinase inhibition profile of related compounds, it was found that 6-fluoroquinazoline derivatives exhibited varying degrees of activity against several kinases. A notable derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (referred to as compound 6e), demonstrated potent inhibition against Aurora A kinase and other kinases. The results from a kinase panel assay indicated that compound 6e had the following inhibitory activities:

| Kinase | Compound 6e Activity (%) |

|---|---|

| ABL-1 | 106.77 |

| AKT-1 | 104.50 |

| Aurora A | 48.22 |

| Aurora B | 92.90 |

| CDK-2/cyclin A | 83.72 |

These findings suggest that structural modifications, such as halogen substitutions, enhance the inhibitory potency of quinazoline derivatives against specific kinases .

Cell Cycle Arrest

The effects of compound 6e on the cell cycle were evaluated using MCF-7 breast cancer cells. The compound was shown to significantly arrest the cell cycle at the G1 phase, with an IC50 value of 168.78 µM. Flow cytometric analysis revealed that treatment with compound 6e increased the proportion of cells in the G1 phase from 51.45% in control cells to 60.68% in treated cells, while reducing the S and G2 phase populations .

Induction of Apoptosis

Further investigations into the apoptotic effects of compound 6e demonstrated its ability to induce apoptosis in MCF-7 cells. After treatment at its IC50 concentration, flow cytometric analysis indicated that compound 6e resulted in a total cell death rate of 2.16%, compared to a positive control (doxorubicin) which showed a total death rate of 1.52%. This suggests that compound 6e may be more effective at inducing apoptosis than some conventional chemotherapeutic agents .

Case Studies and Research Findings

A variety of studies have focused on the biological activity of quinazoline derivatives:

- Aurora A Kinase Inhibition : Research highlighted the selectivity and potency of quinazoline derivatives as Aurora A inhibitors, emphasizing their potential for further development as anticancer agents .

- Molecular Docking Studies : Molecular docking simulations have provided insights into how these compounds interact with their target kinases at a molecular level, revealing key binding interactions that contribute to their inhibitory effects .

- Structure-Activity Relationships (SAR) : Investigations have shown that modifications to the quinazoline scaffold can significantly influence biological activity, leading to the identification of more potent derivatives .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 6-Fluoroquinazoline-2-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves fluorination of quinazoline precursors using agents like Selectfluor® or DAST, followed by carboxylation. Key intermediates (e.g., 6-fluoroquinazoline) should be characterized via H/C NMR to confirm regioselectivity and LC-MS/MS for mass verification . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm . Cross-referencing spectral databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. Which analytical techniques are optimal for assessing purity and stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-UV detect degradation products. For fluorinated compounds, F NMR quantifies fluorine retention under stress conditions. Thermo-gravimetric analysis (TGA) evaluates thermal stability, while X-ray crystallography confirms structural integrity post-storage .

Q. How can researchers mitigate hydrolysis of the carboxylic acid moiety during experimental workflows?

- Methodological Answer : Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres (N/Ar) during reactions. Buffering aqueous phases to pH 5–6 minimizes deprotonation-driven instability. Lyophilization instead of rotary evaporation preserves acid functionality in solid-state storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum protein binding, pH). Normalize activity data using reference standards (e.g., gefitinib for kinase inhibition) and replicate assays in serum-free media. Meta-analysis of IC values across studies identifies outliers due to solvent effects (e.g., DMSO concentration >0.1%) .

Q. How can computational modeling predict the impact of fluorination on quinazoline-carboxylic acid interactions with target proteins?

- Methodological Answer : Density Functional Theory (DFT) calculates fluorine’s electronegativity effects on carboxylate pK. Molecular dynamics simulations (e.g., GROMACS) model ligand-protein binding, focusing on hydrogen-bonding networks disrupted by fluorination. Validate predictions with isothermal titration calorimetry (ITC) to quantify binding enthalpy changes .

Q. What experimental designs address low yields in catalytic carboxylation of 6-fluoroquinazoline intermediates?

- Methodological Answer : Screen palladium catalysts (e.g., Pd(OAc)/Xantphos) under CO pressure (1–5 atm) in DMF/HO biphasic systems. In situ IR monitors CO insertion efficiency. Alternative routes: Grignard carboxylation (quinazoline-MgBr + CO) or enzymatic catalysis (carboxylase from Pseudomonas) .

Q. How do researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Hansen Solubility Parameters (HSPs) model interactions: fluorinated quinazolines exhibit higher δ (dispersion forces) but lower δ (hydrogen bonding). Experimental validation via shake-flask method (logP measurement) and correlation with COSMO-RS simulations .

Key Considerations for Data Interpretation

- Contradiction Analysis : Conflicting results (e.g., bioactivity, solubility) often stem from unaccounted variables (e.g., counterion effects, crystallinity). Use multivariate regression to isolate factors .

- Ethical & Safety Compliance : Fluorinated compounds require waste segregation (e.g., HF byproducts) and specialized PPE (neoprene gloves, fluorine-resistant lab coats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.